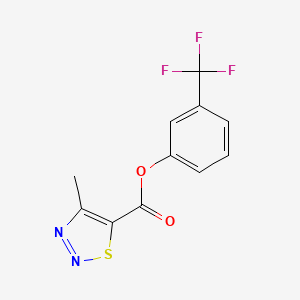
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are heterocyclic compounds that have been widely used in the synthesis of various bioactive compounds . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. These reactions can lead to the formation of a wide range of bioactive compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Thiadiazole derivatives, including those similar to 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, have been synthesized through various innovative methods, reflecting their importance in chemical research for their diverse applications. For example, a method involving intramolecular oxidative S-N bond formation of imidoyl thioureas by phenyliodine(III) bis(trifluoroacetate) showcases an efficient synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. This protocol is highlighted by its metal-free approach, broad substrate scope, very short reaction times, good to excellent yields, and simple starting materials (Mariappan et al., 2016).
Material Science and Photophysical Properties
In material science, thiadiazole derivatives have been utilized in the development of novel materials with potential applications in electronics and photonics. For instance, the synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles obtained from direct C–H Arylations and Buchwald–Hartwig aminations of 4-Methylthiazole have been explored, demonstrating their application in creating materials with unique optical properties (Murai et al., 2017).
Theoretical Studies
Theoretical studies have also been conducted on thiadiazole derivatives to understand their electronic structure, spectral features, and potential applications. For example, detailed structural, electronic, and spectroscopic studies using density functional theory have been performed on 4-methylthiadiazole-5-carboxylic acid. These studies provide insights into the stability, molecular properties, and non-linear optical properties of thiadiazole derivatives, contributing to the design of new materials and compounds with desired properties (Singh et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-κb pathway , which plays a crucial role in immune and inflammatory responses, among other functions.
Pharmacokinetics
The presence of a trifluoromethyl group on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Result of Action
Similar compounds have shown inhibitory activity against influenza a and have been found to have antiproliferative action against human colon cancer cell lines .
Orientations Futures
Thiadiazole derivatives, including “3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate”, have shown significant therapeutic potential. Future research could focus on exploring their potential applications in the treatment of various diseases, as well as optimizing their synthesis and improving their safety profile .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl] 4-methylthiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c1-6-9(19-16-15-6)10(17)18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBKPRWJUDTFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
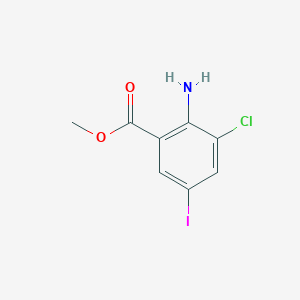
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2999537.png)
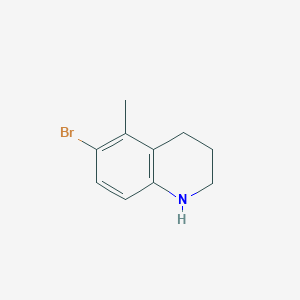
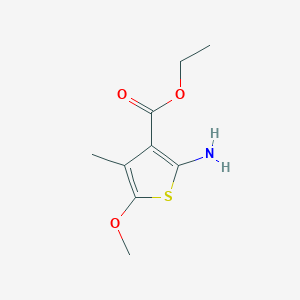
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2999544.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2999545.png)


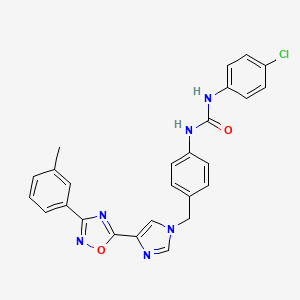
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2999550.png)
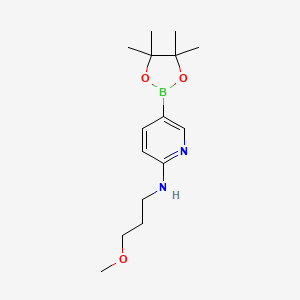
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)
![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)
